Tau Peptide (275-305) (Repeat 2 domain)

Description

BenchChem offers high-quality Tau Peptide (275-305) (Repeat 2 domain) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tau Peptide (275-305) (Repeat 2 domain) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C139H239N43O45S |

|---|---|

Molecular Weight |

3264.7 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[2-[[2-[[2-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C139H239N43O45S/c1-17-71(14)110(135(222)164-79(35-24-29-45-144)117(204)168-84(49-74-55-151-65-156-74)126(213)178-109(70(12)13)138(225)182-46-30-36-95(182)132(219)155-57-102(193)152-56-101(192)153-58-103(194)158-93(63-186)139(226)227)180-128(215)87(52-100(149)191)169-125(212)88(53-105(196)197)171-116(203)77(33-22-27-43-142)161-129(216)90(60-183)157-104(195)59-154-113(200)94(64-228)176-118(205)78(34-23-28-44-143)162-130(217)91(61-184)174-119(206)80(37-39-96(145)187)165-134(221)108(69(10)11)177-127(214)86(51-99(148)190)170-131(218)92(62-185)175-122(209)83(48-67(6)7)167-124(211)89(54-106(198)199)172-121(208)82(47-66(4)5)166-115(202)76(32-21-26-42-141)159-114(201)75(31-20-25-41-140)160-123(210)85(50-98(147)189)173-136(223)111(72(15)18-2)181-137(224)112(73(16)19-3)179-120(207)81(38-40-97(146)188)163-133(220)107(150)68(8)9/h55,65-73,75-95,107-112,183-186,228H,17-54,56-64,140-144,150H2,1-16H3,(H2,145,187)(H2,146,188)(H2,147,189)(H2,148,190)(H2,149,191)(H,151,156)(H,152,193)(H,153,192)(H,154,200)(H,155,219)(H,157,195)(H,158,194)(H,159,201)(H,160,210)(H,161,216)(H,162,217)(H,163,220)(H,164,222)(H,165,221)(H,166,202)(H,167,211)(H,168,204)(H,169,212)(H,170,218)(H,171,203)(H,172,208)(H,173,223)(H,174,206)(H,175,209)(H,176,205)(H,177,214)(H,178,213)(H,179,207)(H,180,215)(H,181,224)(H,196,197)(H,198,199)(H,226,227)/t71-,72-,73-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,107-,108-,109-,110-,111-,112-/m0/s1 |

InChI Key |

IHXTVVAJSPWVGI-YZBYVLPPSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NCC(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Tau Peptide (275-305) in the Pathogenesis of Neurodegeneration: A Technical Guide

Abstract

The Tau protein, central to the pathology of Alzheimer's disease and other neurodegenerative disorders collectively known as tauopathies, contains specific regions that drive its aggregation into neurotoxic fibrils. This technical guide provides an in-depth analysis of the Tau peptide spanning amino acids 275-305, which corresponds to the second microtubule-binding repeat (R2). This region is critical for the aggregation of 4-repeat (4R) Tau isoforms and contains the highly amyloidogenic hexapeptide motif VQIINK, also known as PHF6*. We will explore the dual function of this peptide in both physiological microtubule stabilization and its pathological role as a nucleation site for aggregation. This document details the molecular mechanisms, key interactions with pathological modifiers, and the conformational changes that precipitate its journey from a soluble, functional domain to a core component of neurofibrillary tangles. Furthermore, we present summaries of quantitative data, detailed experimental protocols for studying its behavior, and logical diagrams to elucidate its complex signaling and aggregation pathways, providing a comprehensive resource for researchers and drug development professionals in the field of neurodegeneration.

Introduction to Tau and the R2 Domain

The Tau Protein in Health and Disease

The microtubule-associated protein Tau is an intrinsically disordered protein primarily expressed in neurons, where its main physiological role is to bind to and stabilize microtubules, which are essential components of the cellular cytoskeleton that facilitate axonal transport and maintain neuronal structure.[1][2][3] In the adult human brain, six Tau isoforms are expressed, which are differentiated by the presence of zero, one, or two N-terminal inserts and either three (3R) or four (4R) microtubule-binding repeats in the C-terminal domain.[4][5]

Under pathological conditions, Tau detaches from microtubules, becomes hyperphosphorylated, and self-assembles into insoluble, β-sheet-rich fibrillar structures.[4][6] These aggregates form intracellular neurofibrillary tangles (NFTs), a primary hallmark of Alzheimer's disease (AD) and other tauopathies.[4][7] The accumulation of these toxic Tau species is strongly correlated with cognitive decline and neuronal death.[3][5][8]

Significance of the R2 Peptide (275-305)

The Tau peptide (275-305) constitutes the second of four microtubule-binding repeats (R1, R2, R3, R4).[4][9][10] This region is encoded by exon 10 and is therefore present only in 4R Tau isoforms.[7] The R2 domain is of particular interest because it contains one of the two key hexapeptide motifs that are critical for initiating Tau aggregation: 275VQIINK280, known as PHF6.[11][12] While the PHF6 motif (306VQIVYK311) in the R3 domain is considered the primary nucleating sequence, the PHF6 motif in R2 plays a crucial role, particularly in the aggregation of 4R Tau isoforms and is implicated in the structural core of pathological filaments.[11][12][13][14]

Molecular Function and Pathological Transformation

Physiological Role in Microtubule Dynamics

In its physiological state, the entire microtubule-binding region, including the R2 domain, directly interacts with tubulin.[15][16] Tau is thought to bind along the outer surface of the microtubule, stapling tubulin subunits together to promote assembly, enhance stability, and suppress dynamic instability.[15][17][18][19] This function is critical for maintaining the integrity of the axonal cytoskeleton. This interaction is dynamic and regulated by post-translational modifications (PTMs), primarily phosphorylation.[17][20] Phosphorylation within or near the MTBD can weaken the affinity of Tau for microtubules, leading to its detachment and an increase in the pool of soluble, unbound Tau in the cytoplasm.[3][18][20]

Pathological Aggregation via the PHF6* Motif

The detachment of Tau from microtubules is a prerequisite for its pathological aggregation. The R2 domain's PHF6* motif (275VQIINK280) is a primary driver of this process.[11][12] This short sequence has a high propensity to form a β-sheet structure, which acts as a nucleus for the templated misfolding and addition of other Tau monomers.[4][13] While the PHF6 motif in R3 has a stronger intrinsic aggregation propensity, the interaction between PHF6* in R2 and PHF6 in R3 is thought to be a key step in initiating the aggregation of full-length 4R Tau.[11][12]

Influence of Pathological Cofactors

The aggregation of the Tau (275-305) peptide, like full-length Tau, is significantly accelerated by various cofactors:

-

Polyanionic Molecules: Negatively charged molecules such as heparin and RNA are potent inducers of Tau aggregation in vitro. They are believed to neutralize the positive charges on Tau, facilitating the conformational changes necessary for β-sheet formation and aggregation.[6][13]

-

Metal Ions: Divalent cations, particularly heavy metals like Cu2+ and Hg2+, can directly interact with the Tau (275-305) peptide.[9][21][22] These ions often coordinate with cysteine residues (specifically Cys291 in R2), inducing a conformational shift from a random coil to a β-turn structure, which promotes aggregation.[9][21]

-

Lipids and Membranes: The R2 domain can interact with phospholipids (B1166683) in cellular membranes. This interaction can promote the formation of stable, toxic oligomeric complexes of Tau, suggesting that membranes may serve as a scaffold for pathological Tau oligomerization.[23]

Aggregation Pathway and Associated Neurotoxicity

The transition of Tau (275-305) from a functional peptide to a toxic entity follows a multi-step process.

-

Conformational Change: Triggered by detachment from microtubules and interaction with cofactors, the peptide undergoes a significant structural transition from a disordered random coil to a β-sheet-rich conformation.[21]

-

Oligomerization: The β-sheet structures act as templates, leading to the formation of small, soluble aggregates known as oligomers. These oligomeric species are now widely considered to be the most neurotoxic form of Tau, more so than the large, insoluble fibrils.[3][6]

-

Fibrillization: Oligomers continue to grow through the addition of monomers, eventually forming the large, insoluble paired helical filaments (PHFs) and straight filaments (SFs) that constitute NFTs.[4]

-

Neurotoxicity: Toxic Tau oligomers are implicated in a range of cellular dysfunctions, including synaptic impairment, mitochondrial damage, and disruption of cellular transport, ultimately leading to neuronal death.[3][10] The formation of stable, toxic oligomeric complexes between Tau (275-305) and phospholipids highlights a direct mechanism of toxicity for this specific region.[23]

Quantitative Data Summary

Quantitative analysis of the biophysical and biochemical properties of Tau peptide (275-305) is crucial for understanding its pathological function. The following tables summarize key data from the literature.

Table 1: Thermodynamic Parameters of Tau (275-305) Interaction with Mercury(II)

| Parameter | Value | Conditions | Method | Reference |

| Enthalpy Change (ΔH₁) | -34.8 Kcal mol⁻¹ | Isothermal Titration | ITC | [21] |

| Stoichiometry (n) | ~0.5 (1 metal: 2 peptide) | Isothermal Titration | ITC | [21] |

This exceptionally large negative enthalpy change suggests a strong, specific coordination, likely involving the thiol group of Cys291.[21]

Table 2: Qualitative Effects of Cofactors on Tau (275-305) Aggregation

| Cofactor | Effect on Aggregation | Key Residue Interaction | Method | Reference(s) |

| Heparin | Strong Promotion | Electrostatic (with Lys residues) | ThS/ThT Assay, EM | [6][21] |

| Copper (Cu2+) | Promotion | Cys291 | ESI-MS, NMR | [9] |

| Mercury (Hg2+) | Strong Promotion | Cys291 | ThS Assay, CD, ITC | [21] |

| Phospholipids | Forms Stable Oligomers | Hydrophobic & Electrostatic | NMR, Cell Viability Assay | [23] |

Key Experimental Methodologies

The study of Tau peptide (275-305) relies on a suite of biophysical and cell-based assays to probe its aggregation, structure, and toxicity.

In Vitro Aggregation Assays

-

Objective: To monitor the kinetics of peptide aggregation in real-time.

-

Methodology:

-

Reagents: Synthetic Tau peptide (275-305), aggregation buffer (e.g., phosphate-buffered saline, pH 7.4), aggregation inducer (e.g., heparin, metal salts), and Thioflavin T (ThT) or Thioflavin S (ThS) dye.[12][21]

-

Procedure: The peptide is dissolved in the aggregation buffer. The inducer is added to initiate aggregation. The mixture is incubated, typically at 37°C with gentle agitation.

-

Measurement: At various time points, aliquots are taken, and ThT is added. ThT exhibits a characteristic increase in fluorescence emission (around 482 nm) upon binding to β-sheet structures.[12] The fluorescence intensity is measured using a spectrofluorometer.

-

Data Analysis: The resulting data are plotted as fluorescence intensity versus time, yielding a sigmoidal curve characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (steady-state).

-

Structural Analysis

-

Objective: To characterize the morphology of aggregates and the secondary structure of the peptide.

-

Methodology:

-

Transmission Electron Microscopy (TEM): An end-point sample from the aggregation assay is applied to a carbon-coated grid, negatively stained (e.g., with uranyl acetate), and visualized with a transmission electron microscope to observe the morphology (e.g., fibrillar, amorphous) of the aggregates.[12][21]

-

Circular Dichroism (CD) Spectroscopy: CD is used to monitor conformational changes. The peptide is analyzed before and after the addition of an inducer. A shift in the CD spectrum from a minimum around 198 nm (characteristic of a random coil) to minima around 218 nm indicates a transition to a β-sheet structure.[21]

-

Cellular Seeding and Toxicity Assays

-

Objective: To determine if pre-formed aggregates of Tau (275-305) can seed the aggregation of full-length Tau in a cellular environment and to assess their toxicity.

-

Methodology:

-

Cell Line: Human embryonic kidney (HEK293T) cells or primary neuronal cultures are commonly used.[14][23] Cells are often engineered to overexpress a full-length Tau isoform.

-

Seed Preparation: Fibrillar aggregates of Tau (275-305) are generated in vitro as described above and can be fragmented by sonication to create smaller "seeds."

-

Transduction: The seeds are introduced into the cell culture medium, often with a transfection reagent to facilitate uptake.[24]

-

Analysis: After a period of incubation (e.g., 48-72 hours), cell lysates are prepared and separated into soluble and insoluble fractions. The amount of aggregated, insoluble full-length Tau is quantified using Western blotting.

-

Toxicity Assessment: For toxicity studies, cell viability is measured using assays like MTT or LDH release after exposure to the peptide aggregates.[23]

-

Therapeutic Implications

The critical role of the R2 domain and its PHF6* motif in initiating aggregation makes it an attractive target for therapeutic intervention in tauopathies.

-

Aggregation Inhibitors: Small molecules or peptides designed to bind to the PHF6* motif could cap the ends of growing fibrils or stabilize the monomeric state, preventing the initial nucleation event.[25][26]

-

Modulating Post-Translational Modifications: Targeting kinases that phosphorylate residues within or near the R2 domain could help maintain Tau's association with microtubules and reduce the pool of aggregation-prone Tau.[27] Similarly, strategies to prevent other modifications like acetylation at Lys280 could mitigate neurotoxicity.[28]

-

Immunotherapy: Antibodies that specifically recognize epitopes within the 275-305 region could be developed to promote the clearance of toxic oligomers and prevent the spread of pathology between cells.[25][26] An experimental vaccine, AADvac1, was designed to target a region of Tau that includes a portion of the R2 domain (residues 294-305).[29]

Conclusion

The Tau peptide (275-305), corresponding to the R2 domain, represents a critical nexus in the transition from physiological function to pathological neurodegeneration. Its dual role in microtubule binding and aggregation initiation, driven by the amyloidogenic PHF6* motif, places it at the heart of tauopathy pathogenesis, especially for diseases involving 4R Tau isoforms. A comprehensive understanding of its structural dynamics, interactions with pathological cofactors, and mechanisms of toxicity is paramount. The experimental approaches and quantitative data outlined in this guide provide a framework for researchers to further dissect these mechanisms and for drug development professionals to design and evaluate novel therapeutic strategies aimed at halting the progression of these devastating diseases.

References

- 1. Role of Tau as a Microtubule-Associated Protein: Structural and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scantox.com [scantox.com]

- 3. Frontiers | Possible Mechanisms of Tau Spread and Toxicity in Alzheimer’s Disease [frontiersin.org]

- 4. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]

- 5. Tau in neurodegenerative diseases: molecular mechanisms, biomarkers, and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Tau Filament Self-Assembly and Structure: Tau as a Therapeutic Target [frontiersin.org]

- 8. Tau pathology in early Alzheimer's disease is linked to selective disruptions in neurophysiological network dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aggregation of Microtubule Binding Repeats of Tau Protein is Promoted by Cu2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tau Assembly: The Dominant Role of PHF6 (VQIVYK) in Microtubule Binding Region Repeat R3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. escholarship.org [escholarship.org]

- 13. utswmed-ir.tdl.org [utswmed-ir.tdl.org]

- 14. Polymerization of recombinant tau core fragments in vitro and seeding studies in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The structure of a Tau fragment bound to tubulin prompts new hypotheses on Tau mechanism and oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Role of Tau as a Microtubule-Associated Protein: Structural and Functional Aspects [frontiersin.org]

- 17. molbiolcell.org [molbiolcell.org]

- 18. Tau-tally Microtubular: A Structural Model of Tau-Microtubule Interaction - Biosciences Area – Biosciences Area [biosciences.lbl.gov]

- 19. researchgate.net [researchgate.net]

- 20. tandfonline.com [tandfonline.com]

- 21. Mercury(II) promotes the in vitro aggregation of tau fragment corresponding to the second repeat of microtubule-binding domain: Coordination and conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. d-nb.info [d-nb.info]

- 24. Frontiers | Polymerization of recombinant tau core fragments in vitro and seeding studies in cultured cells [frontiersin.org]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Frontiers | New Insights Into Drug Discovery Targeting Tau Protein [frontiersin.org]

- 28. Roles of tau protein in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Therapeutic Strategies for Tauopathies and Drug Repurposing as a Potential Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Tau R2 Domain in Alzheimer's Pathogenesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The microtubule-associated protein Tau is central to the pathology of Alzheimer's disease (AD), primarily through its aggregation into neurofibrillary tangles (NFTs). The microtubule-binding region (MTBR) of Tau, composed of four repeat domains (R1-R4), is critical for both its physiological function and its pathological aggregation. This technical guide focuses on the pivotal role of the second repeat domain (R2) in the pathogenesis of AD. The R2 domain, present in four-repeat (4R) Tau isoforms, contains the highly amyloidogenic hexapeptide motif VQIINK, a key driver of Tau aggregation. This document provides a comprehensive overview of the structural and functional significance of the R2 domain, its contribution to Tau aggregation and toxicity, and its interactions with cellular components. Detailed experimental protocols and quantitative data are presented to facilitate further research and the development of novel therapeutic strategies targeting the R2 domain.

Introduction: The Tau R2 Domain - A Key Player in Alzheimer's Disease

The Tau protein, in its physiological state, binds to and stabilizes microtubules, essential components of the neuronal cytoskeleton.[1] This interaction is primarily mediated by the MTBR. In Alzheimer's disease and other tauopathies, Tau detaches from microtubules and aggregates into insoluble filaments.[2] The presence of the R2 domain distinguishes 4R Tau isoforms from three-repeat (3R) isoforms. This distinction is significant as several tauopathies are characterized by the preferential aggregation of 4R Tau, highlighting the importance of the R2 domain in disease pathogenesis.[3]

The R2 domain harbors the hexapeptide motif 275VQIINK280, which has a high propensity to form β-sheet structures, the core feature of amyloid fibrils.[4][5] This motif is a potent driver of Tau aggregation and seeding, the process by which misfolded Tau templates the misfolding of native Tau proteins. Furthermore, post-translational modifications, particularly phosphorylation, within and around the R2 domain can significantly modulate its structure, its affinity for microtubules, and its propensity to aggregate.[6][7]

Quantitative Data on Tau R2 Domain Function and Dysfunction

To provide a clear and comparative overview, the following tables summarize key quantitative data related to the Tau R2 domain's involvement in microtubule binding and aggregation.

Table 1: Microtubule Binding Affinities

| Tau Construct | Method | Dissociation Constant (Kd) | Reference(s) |

| Full-length Tau (4R) | FRET | 1.0 ± 0.5 µM | [7] |

| Tau Repeats (R1-R4) without flanking domains | Binding Assays | ~25 to 50 μM | [8] |

| Tau Repeats (R1-R4) with flanking domains | Binding Assays | ~1 to 3 μM | [8] |

| Tau R2 peptide (phosphorylated at Ser289 and Ser293) | Molecular Dynamics | Reduced binding affinity (qualitative) | [6][7] |

| Tau R2 bound to βIII-tubulin | Molecular Modeling | Higher binding energy than to βI or βIIb | [9] |

Table 2: Aggregation Kinetics of Tau Constructs

| Tau Construct/Condition | Assay | Lag Time (tlag) | Elongation Rate | Reference(s) |

| Tau R2 fibrils (with heparin) | ThT Assay | Faster than R3 | Higher propensity to seed than R3 | |

| Tau R3 fibrils (with heparin) | ThT Assay | Slower than R2 | Lower propensity to seed than R2 | [10] |

| 0N3R Tau vs. 0N4R Tau | ThT Assay | 1.2 ± 0.4 h (3R) vs. 14.7 ± 3.0 h (4R) | - | |

| 1N3R Tau vs. 1N4R Tau | ThT Assay | 4.3 ± 1.1 h (3R) vs. 17.0 ± 1.6 h (4R) | - | [11] |

| 2N3R Tau vs. 2N4R Tau | ThT Assay | 4.2 ± 0.6 h (3R) vs. 8.0 ± 0.3 h (4R) | - | [11] |

| Tau Repeat Domain (phosphorylated at KXGS motifs) | - | Greatly slowed aggregation | Extended oligomerization phase | [6][12] |

Signaling Pathways Involving the Tau R2 Domain

The function and pathological transformation of the Tau R2 domain are tightly regulated by a complex network of signaling pathways, primarily involving protein kinases and phosphatases. Aberrant activity of these enzymes leads to hyperphosphorylation of Tau, including within the R2 domain, which promotes its detachment from microtubules and subsequent aggregation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of the Tau R2 domain in Alzheimer's pathogenesis.

In Vitro Tau Fibrillization Assay (Thioflavin T)

This assay monitors the formation of amyloid-like fibrils in vitro by measuring the fluorescence of Thioflavin T (ThT), a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant Tau protein (e.g., full-length 4R Tau or a fragment containing the R2 domain) in an appropriate buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4).

-

Prepare a stock solution of heparin (e.g., 1 mg/mL in water).

-

Prepare a fresh stock solution of Thioflavin T (e.g., 1 mM in water) and filter through a 0.22 µm filter.

-

-

Assay Setup:

-

In a black, clear-bottom 96-well plate, add the Tau protein to a final concentration of 2-10 µM.

-

Add heparin to a final concentration that promotes fibrillization (e.g., a 1:4 molar ratio of heparin to Tau).

-

Add Thioflavin T to a final concentration of 10-20 µM.

-

Bring the final volume to 100-200 µL with assay buffer.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C in a plate reader with intermittent shaking.

-

Measure the fluorescence intensity at an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm at regular time intervals (e.g., every 15-30 minutes) for up to 72 hours.

-

-

Data Analysis:

-

Subtract the background fluorescence of buffer-only wells.

-

Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve can be analyzed to determine the lag time (tlag) and the maximum slope (elongation rate).

-

Microtubule Co-sedimentation Assay

This assay assesses the binding of Tau protein to microtubules in vitro. Microtubules, being large polymers, can be pelleted by ultracentrifugation. Tau protein that is bound to the microtubules will co-pellet with them.

Workflow Diagram:

Methodology:

-

Microtubule Polymerization:

-

Resuspend purified tubulin in a polymerization buffer (e.g., BRB80 buffer: 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8) containing 1 mM GTP and 10% glycerol.

-

Incubate at 37°C for 30 minutes to allow polymerization.

-

Stabilize the microtubules by adding taxol to a final concentration of 20 µM and incubate for another 30 minutes.

-

-

Binding Reaction:

-

Incubate varying concentrations of the Tau protein with a fixed concentration of pre-formed microtubules at 37°C for 30 minutes.

-

-

Co-sedimentation:

-

Carefully layer the reaction mixture onto a sucrose cushion (e.g., 40% sucrose in polymerization buffer) in an ultracentrifuge tube.

-

Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 37°C.

-

-

Analysis:

-

Carefully collect the supernatant, which contains unbound Tau.

-

Wash the pellet, which contains microtubules and bound Tau, with buffer and then resuspend it in an equal volume as the supernatant.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting using a Tau-specific antibody.

-

Quantify the band intensities to determine the fraction of bound and unbound Tau. The dissociation constant (Kd) can be calculated by plotting the concentration of bound Tau against the concentration of free Tau.

-

Cellular Toxicity Assays (MTT and LDH)

These assays are used to assess the cytotoxic effects of Tau aggregates or overexpressed Tau constructs in cultured cells.

4.3.1 MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[11][13][14]

Methodology:

-

Cell Culture and Treatment:

-

Seed cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate and allow them to adhere.

-

Treat the cells with different concentrations of pre-formed Tau fibrils or transfect with Tau constructs for a desired period (e.g., 24-72 hours).

-

-

MTT Incubation:

-

Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control cells.

-

4.3.2 LDH Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[3][15][16][17]

Methodology:

-

Cell Culture and Treatment:

-

Follow the same procedure as for the MTT assay.

-

-

Sample Collection:

-

At the end of the treatment period, carefully collect a sample of the cell culture supernatant from each well.

-

-

LDH Reaction:

-

In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the formation of a colored product.

-

-

Absorbance Measurement:

-

Incubate for the recommended time at room temperature, protected from light.

-

Measure the absorbance at the specified wavelength (e.g., 490 nm).

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

-

FRET-based Tau Seeding Assay

This cell-based assay quantifies the "seeding" activity of pathological Tau species. It utilizes a biosensor cell line that expresses the Tau repeat domain fused to fluorescent proteins (e.g., CFP and YFP). When exogenous Tau seeds are introduced and induce the aggregation of the biosensor Tau, the fluorescent proteins are brought into close proximity, resulting in a FRET signal that can be measured by flow cytometry.[18][19][20][21]

Workflow Diagram:

Methodology:

-

Cell Culture:

-

Culture the HEK293T Tau-RD-P301S-CFP/YFP biosensor cell line under standard conditions.

-

-

Seed Preparation:

-

Prepare Tau seeds by sonicating pre-formed recombinant Tau fibrils or by preparing homogenates from brain tissue of individuals with tauopathies.

-

-

Transduction:

-

Plate the biosensor cells in a 96-well plate.

-

Complex the Tau seeds with a lipofection reagent (e.g., Lipofectamine) and add the mixture to the cells.

-

-

Incubation:

-

Incubate the cells for 24-48 hours to allow for seed uptake and induction of intracellular Tau aggregation.

-

-

Flow Cytometry:

-

Harvest the cells by trypsinization and fix them (e.g., with paraformaldehyde).

-

Analyze the cells using a flow cytometer equipped to measure CFP and FRET signals.

-

-

Data Analysis:

-

Gate on the live cell population and quantify the FRET signal. The "Integrated FRET Density" is often calculated as the percentage of FRET-positive cells multiplied by the median fluorescence intensity of the FRET-positive population. This provides a quantitative measure of seeding activity.[21]

-

Conclusion and Future Directions

The R2 domain of Tau is a critical element in the pathogenesis of Alzheimer's disease and other 4R tauopathies. Its amyloidogenic VQIINK motif, its role in microtubule binding, and its susceptibility to disease-associated post-translational modifications make it a prime target for therapeutic intervention. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the mechanisms of R2-mediated Tau pathology and to screen for and validate novel therapeutic agents.

Future research should focus on elucidating the specific signaling cascades that regulate R2 domain phosphorylation in disease, identifying the full spectrum of R2-interacting proteins, and developing high-resolution structural models of R2-containing Tau oligomers and fibrils from human brain tissue. Such efforts will be instrumental in designing targeted therapies aimed at preventing the aggregation and mitigating the toxicity of Tau in Alzheimer's disease.

References

- 1. Tau domains, phosphorylation, and interactions with microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphorylation of Tau R2 Repeat Destabilizes Its Binding to Microtubules: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Structure-based inhibitors of tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stages and conformations of the Tau repeat domain during aggregation and its effect on neuronal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The distinct structural preferences of Tau protein repeat domains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Stages and Conformations of the Tau Repeat Domain during Aggregation and Its Effect on Neuronal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. MTT assay overview | Abcam [abcam.com]

- 15. LDH cytotoxicity assay [protocols.io]

- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Using FRET-Based Biosensor Cells to Study the Seeding Activity of Tau and α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Quantitative Methods for the Detection of Tau Seeding Activity in Human Biofluids [frontiersin.org]

- 21. pnas.org [pnas.org]

Decoding the Core: A Technical Guide to the Tau (275-305) Repeat Domain and its Pivotal Role in Microtubule Binding

For Immediate Release

This technical guide provides a comprehensive analysis of the Tau protein's second repeat domain (R2), encompassing amino acids 275-305, and its critical function in microtubule binding. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and regulatory pathways.

Executive Summary

The Tau protein is essential for the stabilization of neuronal microtubules, a function primarily mediated by its microtubule-binding region (MTBR). Within this region, the repeat domain 2 (R2), spanning residues 275-305, plays a significant, albeit complex, role. Dysregulation of the Tau-microtubule interaction is a central pathological event in a class of neurodegenerative disorders known as tauopathies, including Alzheimer's disease. This guide delves into the specific contribution of the R2 domain to microtubule affinity, the experimental methodologies used to quantify this interaction, and the signaling pathways that modulate its function. A deeper understanding of this core interaction is paramount for the development of targeted therapeutics aimed at restoring normal Tau function and mitigating neurodegeneration.

Quantitative Analysis of Tau-Microtubule Binding Affinity

The interaction between Tau and microtubules is a dynamic process characterized by a specific binding affinity, often expressed as the dissociation constant (Kd). While the affinity of the isolated R2 domain has been challenging to precisely quantify experimentally, studies on full-length Tau and constructs containing the R2 domain provide valuable insights. The binding affinity is typically in the low micromolar to nanomolar range, indicating a moderately strong interaction.[1] Phosphorylation of Tau, a key post-translational modification, is known to significantly reduce its affinity for microtubules.[2][3]

| Tau Construct | Experimental Method | Dissociation Constant (Kd) | Reference |

| Full-length Tau (unspecified isoform) | Fluorescence Resonance Energy Transfer (FRET) | 1.0 ± 0.5 µM | [4][5] |

| Full-length Tau (non-phosphorylated) | Microtubule Binding Assay | 0.74 µM | [3] |

| Full-length Tau (phosphorylated at Tyr310) | Microtubule Binding Assay | 1.32 µM | [3] |

| Full-length Tau | Stopped-flow kinetics | 16 nM | [6] |

| Full-length Tau | Equilibrium binding experiments | 14 nM | [6] |

| Various Tau isotypes and mutants | Multiple methods | ~0.02 to 1 µM | [1] |

Note: The presented Kd values are for full-length or larger Tau constructs and serve as an approximation for the contribution of the R2 domain to the overall binding affinity.

Structural Insights into the Tau (275-305) - Microtubule Interaction

Cryo-electron microscopy (cryo-EM) studies have revealed that the repeat domains of Tau, including R2, bind along the longitudinal crest of microtubule protofilaments.[7] The R2 domain specifically interacts at the interface between adjacent α- and β-tubulin subunits, effectively acting as a "staple" to stabilize the microtubule lattice.[8] Molecular modeling studies have further elucidated the specific residues within the R2 domain that are critical for this interaction, highlighting the importance of electrostatic and hydrophobic contacts.[9][10]

Experimental Protocols

A variety of biophysical techniques are employed to characterize the interaction between the Tau (275-305) domain and microtubules. Below are detailed methodologies for key experiments.

Microtubule Co-sedimentation Assay

This assay is a classic method to determine the binding of a protein to microtubules by separating microtubule-bound protein from the unbound fraction via centrifugation.[11][12]

Principle: Microtubules are large polymers that can be pelleted by ultracentrifugation. If a protein binds to microtubules, it will co-sediment with them and be found in the pellet.

Protocol:

-

Tubulin Polymerization:

-

Reconstitute purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP).

-

Incubate at 37°C for 30 minutes to induce polymerization.

-

Stabilize the newly formed microtubules with a taxane, such as paclitaxel (B517696) (10 µM).

-

-

Binding Reaction:

-

Incubate varying concentrations of the Tau (275-305) peptide with a fixed concentration of taxol-stabilized microtubules at room temperature for 30 minutes.

-

-

Sedimentation:

-

Layer the reaction mixtures onto a sucrose (B13894) cushion (e.g., 60% sucrose in polymerization buffer) to minimize the pelleting of non-microtubule-bound protein.

-

Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 25°C.

-

-

Analysis:

-

Carefully separate the supernatant (containing unbound Tau peptide) and the pellet (containing microtubules and bound Tau peptide).

-

Resuspend the pellet in an equal volume of buffer as the supernatant.

-

Analyze both fractions by SDS-PAGE and quantify the amount of Tau peptide in each fraction using densitometry.

-

-

Data Interpretation:

-

Plot the concentration of bound Tau peptide as a function of the total Tau peptide concentration.

-

The dissociation constant (Kd) can be determined by fitting the data to a binding isotherm (e.g., a one-site binding model).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (Tau peptide) to a macromolecule (tubulin), providing a complete thermodynamic profile of the interaction.[13][14]

Principle: The binding of two molecules is almost always accompanied by a change in enthalpy (heat). ITC measures this heat change directly.

Protocol:

-

Sample Preparation:

-

Prepare solutions of purified Tau (275-305) peptide and tubulin dimers in the same dialysis buffer to minimize heats of dilution.

-

Thoroughly degas both solutions before the experiment.

-

-

ITC Experiment:

-

Load the tubulin solution into the sample cell of the calorimeter and the Tau peptide solution into the injection syringe.

-

Perform a series of small, sequential injections of the Tau peptide into the tubulin solution while maintaining a constant temperature.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

The raw data (heat change per injection) is plotted against the molar ratio of Tau peptide to tubulin.

-

The resulting binding isotherm is fitted to a suitable binding model to determine the stoichiometry (n), the binding constant (Ka, from which Kd = 1/Ka is calculated), and the enthalpy of binding (ΔH).

-

Fluorescence Resonance Energy Transfer (FRET) Assay

FRET is a distance-dependent interaction between two fluorophores that can be used to monitor the binding of a fluorescently labeled Tau peptide to fluorescently labeled microtubules.[4][5]

Principle: When a donor fluorophore is in close proximity (typically <10 nm) to an acceptor fluorophore, and the emission spectrum of the donor overlaps with the excitation spectrum of the acceptor, non-radiative energy transfer can occur. This transfer can be measured as a change in the fluorescence properties of either the donor or the acceptor.

Protocol:

-

Fluorophore Labeling:

-

Label the Tau (275-305) peptide with an acceptor fluorophore (e.g., Rhodamine).

-

Label tubulin or use a fluorescent taxoid (e.g., Flutax-2) as the donor fluorophore for microtubule polymerization.

-

-

Binding and Measurement:

-

Mix the fluorescently labeled microtubules (donor) with varying concentrations of the labeled Tau peptide (acceptor).

-

Measure the fluorescence emission of the donor and acceptor fluorophores at their respective wavelengths.

-

-

Data Analysis:

-

Calculate the FRET efficiency for each concentration of the Tau peptide.

-

Plot the FRET efficiency as a function of the Tau peptide concentration and fit the data to a binding curve to determine the Kd.

-

Signaling Pathways Regulating Tau (275-305) - Microtubule Interaction

The binding of the Tau R2 domain to microtubules is dynamically regulated by a complex interplay of protein kinases and phosphatases.[15][16][17][18] Phosphorylation at specific serine, threonine, and tyrosine residues within or flanking the R2 domain can significantly decrease its affinity for microtubules, leading to Tau detachment and subsequent pathological aggregation.

Key Regulatory Enzymes:

-

Kinases:

-

Glycogen Synthase Kinase 3β (GSK-3β): A major Tau kinase implicated in AD, it phosphorylates multiple sites on Tau.[15][19]

-

Cyclin-dependent kinase 5 (CDK5): Another key proline-directed kinase involved in Tau hyperphosphorylation.[15][19]

-

Protein Kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII): These kinases can also phosphorylate Tau and modulate its function.[15][19]

-

Microtubule Affinity Regulating Kinases (MARKs): These kinases directly phosphorylate KXGS motifs in the repeat domains, including Ser262 in R1 which influences the conformation and binding of adjacent repeats like R2.[20]

-

-

Phosphatases:

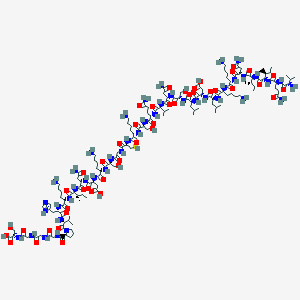

Visualization of the Signaling Pathway

Caption: Regulation of Tau (R2) and microtubule interaction by kinases and phosphatases.

Experimental Workflow Visualization

Caption: Experimental workflow for a microtubule co-sedimentation assay.

Conclusion and Future Directions

The Tau (275-305) repeat domain is a critical contributor to the overall affinity of Tau for microtubules, and its interaction is finely tuned by a network of kinases and phosphatases. Aberrant phosphorylation within this region can disrupt this crucial interaction, initiating a cascade of events that leads to Tau aggregation and neurodegeneration. The experimental protocols and quantitative data presented in this guide provide a framework for further investigation into the precise molecular mechanisms governing the function of the R2 domain. Future research should focus on obtaining high-resolution structural data of the isolated R2 peptide in complex with tubulin and developing specific assays to quantify its binding affinity independent of the other repeat domains. Such studies will be instrumental in the rational design of therapeutic agents that can selectively modulate the Tau-microtubule interaction, offering a promising avenue for the treatment of tauopathies.

References

- 1. Biochemistry and Cell Biology of Tau Protein in Neurofibrillary Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphorylation of Tau R2 Repeat Destabilizes Its Binding to Microtubules: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Quantitative Analysis of Tau-Microtubule Interaction Using FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evidence for two distinct binding sites for tau on microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Tau as a Microtubule-Associated Protein: Structural and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential binding affinity of tau repeat region R2 with neuronal-specific β-tubulin isotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Differential binding affinity of tau repeat region R2 with neuronal-specific β-tubulin isotypes | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. Measuring Tau-microtubule affinity through cosedimentation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Microtubule-associated proteins and tubulin interaction by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Characterization of Microtubule-Associated Proteins (MAPs) and Tubulin Interactions by Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinases and phosphatases and tau sites involved in Alzheimer neurofibrillary degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Tau Acts in Concert With Kinase/Phosphatase Underlying Synaptic Dysfunction [frontiersin.org]

- 17. Screening of tau protein kinase inhibitors in a tauopathy-relevant cell-based model of tau hyperphosphorylation and oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Tau: A Signaling Hub Protein [frontiersin.org]

- 19. Kinases and phosphatases and tau sites involved in Alzheimer neurofibrillary degeneration | Semantic Scholar [semanticscholar.org]

- 20. Microtubule-affinity regulating kinase family members distinctively affect tau phosphorylation and promote its toxicity in a Drosophila model - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical Properties of Tau Peptide (275-305): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Tau protein, implicated in a class of neurodegenerative disorders known as tauopathies, including Alzheimer's disease, is characterized by its microtubule-binding repeat domains. The Tau peptide spanning residues 275-305 constitutes the second of these four repeat domains (R2) in the longest human Tau isoform.[1][2] This region is of significant scientific interest due to its intrinsic propensity to aggregate and its crucial role in the overall function and dysfunction of the Tau protein. The R2 domain contains the amyloidogenic hexapeptide motif 275-VQIINK-280, also known as PHF6*, which is critical for the formation of paired helical filaments (PHFs), the primary component of neurofibrillary tangles (NFTs) in Alzheimer's disease.[3][4] Understanding the biochemical properties of the Tau (275-305) peptide is paramount for developing therapeutic strategies aimed at preventing or reversing Tau pathology. This technical guide provides a comprehensive overview of the aggregation kinetics, phosphorylation, and binding interactions of this pivotal Tau fragment.

Aggregation Properties

The Tau (275-305) peptide, as part of the larger microtubule-binding region, is central to the aggregation process of the full-length Tau protein. Its inherent ability to form β-sheet structures drives the self-assembly into oligomers and fibrils.

Aggregation Kinetics

Table 1: Aggregation Parameters for a Tau Fragment (304-380)

| Initial Monomer Concentration (µM) | Half-time of Aggregation (t½) (hours) |

| 1.25 | ~20 |

| 125 | ~2 |

Note: Data extracted from kinetic profiles of Tau (304-380) aggregation. The half-time is the time to reach 50% of the maximum fluorescence signal in a Thioflavin T assay.[6]

Experimental Protocol: Thioflavin T (ThT) Aggregation Assay

This protocol outlines a general method for monitoring the aggregation of Tau peptides using Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures.

Materials:

-

Tau (275-305) peptide, lyophilized

-

Thioflavin T (ThT)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Heparin (optional, as an inducer of aggregation)

-

96-well black, clear-bottom, non-binding microplate

-

Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-490 nm)

-

Shaking incubator

Procedure:

-

Preparation of Reagents:

-

Prepare a 1 mM stock solution of ThT in dH₂O. Filter through a 0.2 µm filter.

-

Reconstitute the lyophilized Tau (275-305) peptide in an appropriate buffer (e.g., PBS) to the desired stock concentration. It is crucial to ensure the initial peptide solution is monomeric, which can be verified by size-exclusion chromatography.

-

-

Assay Setup:

-

In a 96-well plate, add the reaction components. A typical reaction mixture (100 µL final volume) may include:

-

Tau (275-305) peptide at the desired final concentration (e.g., 10-50 µM).

-

ThT at a final concentration of 10-25 µM.

-

Heparin (optional) at a final concentration of 2.5-10 µM.

-

PBS to the final volume.

-

-

-

Incubation and Measurement:

-

Data Analysis:

-

Plot the fluorescence intensity against time. The resulting curve is typically fitted to a sigmoidal equation to extract kinetic parameters such as the lag time and the apparent rate constant of aggregation.

-

Phosphorylation

Post-translational modifications, particularly phosphorylation, play a critical role in regulating Tau's function and pathology. Phosphorylation within the microtubule-binding domain, including the R2 repeat, can significantly impact its conformation, binding affinity, and aggregation propensity.

Key Phosphorylation Sites and Their Effects

Several serine, threonine, and tyrosine residues within and flanking the Tau (275-305) region are known phosphorylation sites. The effect of phosphorylation is site-specific, with some modifications promoting and others inhibiting aggregation.

-

Serine 289 and Serine 293: Molecular dynamics simulations suggest that phosphorylation at these sites, located within the R2 domain, can decrease the binding affinity of the R2 peptide to microtubules.[8] This destabilization may promote the dissociation of Tau from microtubules, making it more available for aggregation.

-

Serine 305: Phosphorylation at this residue, located at the C-terminal end of the R2 repeat, has been shown to inhibit Tau aggregation and seeding activity.[9]

-

Tyrosine 310: Although located just outside the R2 domain in the R3 repeat, phosphorylation of Tyr310 has been demonstrated to abolish Tau aggregation and inhibit its microtubule-binding properties. This effect is mediated by a local decrease in the β-sheet propensity of the PHF6 domain.[3]

Table 2: Calculated Binding Energies of Tau R2 Peptide and its Phosphorylated Forms to Microtubules

| Tau R2 Peptide Variant | Average Binding Energy (kcal/mol) |

| Wild-Type (WT) | -84.7 ± 4.5 |

| Phosphorylated at Ser289 (pSer289) | -50.5 ± 4.9 |

| Phosphorylated at Ser293 (pSer293) | -55.2 ± 4.7 |

| Phosphorylated at Ser289 and Ser293 | -45.9 ± 5.5 |

Note: Data from molecular dynamics simulations and MM-GBSA calculations.[8]

Experimental Protocol: In Vitro Phosphorylation of Tau Peptide

This protocol describes a general method for the in vitro phosphorylation of the Tau (275-305) peptide using a relevant kinase such as Glycogen Synthase Kinase 3β (GSK3β) or Protein Kinase A (PKA).

Materials:

-

Tau (275-305) peptide

-

Recombinant active kinase (e.g., GSK3β, PKA)

-

Kinase buffer (specific to the kinase)

-

ATP (Adenosine triphosphate)

-

Dithiothreitol (DTT)

-

SDS-PAGE equipment and reagents

-

Phospho-specific antibodies (for Western blot analysis) or Mass Spectrometer

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following:

-

Tau (275-305) peptide (e.g., 10 µM final concentration).

-

Active kinase (e.g., 0.018 U/pmol of Tau for GSK3β).[10]

-

Kinase buffer.

-

ATP (e.g., 1-2 mM).

-

DTT (e.g., 1 mM).

-

-

-

Incubation:

-

Reaction Termination:

-

Stop the reaction by adding SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes. Alternatively, for downstream applications, the kinase can be heat-inactivated (if applicable) or removed by affinity chromatography.

-

-

Analysis of Phosphorylation:

-

SDS-PAGE and Western Blot: Analyze the reaction products by SDS-PAGE. Phosphorylation can sometimes cause a mobility shift.[10] Use phospho-specific antibodies to confirm phosphorylation at specific sites.

-

Mass Spectrometry: For precise identification of phosphorylation sites and quantification of phosphorylation stoichiometry, analyze the sample by mass spectrometry.

-

Binding Interactions

The primary physiological role of the Tau R2 domain is its interaction with microtubules, contributing to their stability and assembly. This interaction is dynamic and regulated by post-translational modifications.

Microtubule Binding

The Tau (275-305) peptide binds to the outer surface of microtubules. Molecular dynamics simulations have provided insights into the specific interactions, revealing that the binding is predominantly governed by electrostatic interactions.[12] The binding affinity of the R2 repeat to different β-tubulin isotypes varies, with a preferential binding to the βIII isotype.[13][14]

Table 3: Relative Binding Energies of Tau R2 with Different Neuronal β-Tubulin Isotypes

| β-Tubulin Isotype | Relative Binding Energy (kcal/mol) |

| βI | -1134.13 ± 1.13 |

| βIIb | -1365.22 ± 2.26 |

| βIII | -1404.7 ± 1.84 |

Note: Data from molecular modeling and binding energy calculations.[13]

Experimental Protocol: Microtubule Co-sedimentation Assay

This assay is used to assess the binding of Tau peptides to microtubules in vitro.

Materials:

-

Tau (275-305) peptide

-

Tubulin

-

GTP (Guanosine triphosphate)

-

Paclitaxel (B517696) (Taxol) to stabilize microtubules

-

Polymerization buffer (e.g., BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)

-

Cushion buffer (e.g., BRB80 with 60% glycerol)

-

Ultracentrifuge

Procedure:

-

Microtubule Polymerization:

-

Incubate tubulin (e.g., 2 mg/mL) in polymerization buffer with GTP (1 mM) at 37°C for 30 minutes to induce polymerization.

-

Add paclitaxel (20 µM) and incubate for another 30 minutes to stabilize the microtubules.

-

-

Binding Reaction:

-

Incubate the polymerized microtubules with the Tau (275-305) peptide at various concentrations in polymerization buffer at room temperature for 30 minutes.

-

-

Co-sedimentation:

-

Layer the reaction mixture over a cushion buffer in an ultracentrifuge tube.

-

Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 25°C to pellet the microtubules and any bound protein.

-

-

Analysis:

-

Carefully separate the supernatant and the pellet.

-

Analyze the amount of Tau peptide in the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting. The amount of Tau in the pellet corresponds to the microtubule-bound fraction.

-

Quantify the band intensities to determine the binding affinity (Kd).

-

Signaling Pathways

The Tau (275-305) peptide, as an integral part of the microtubule-binding domain of the full-length Tau protein, is involved in various signaling pathways that regulate neuronal function and survival. While it is challenging to attribute specific signaling events solely to this isolated peptide, its phosphorylation state and binding to microtubules are key nodes in broader signaling networks.

GSK3β and PKA Signaling in Tau Phosphorylation

Glycogen Synthase Kinase 3β (GSK3β) and Protein Kinase A (PKA) are two key kinases that phosphorylate Tau. The activity of these kinases is regulated by upstream signaling pathways, such as the insulin (B600854) and Wnt signaling pathways for GSK3β, and cAMP-dependent pathways for PKA. The phosphorylation of Tau within the microtubule-binding region by these kinases can lead to its detachment from microtubules, thereby increasing the pool of cytosolic Tau available for aggregation.[15][16]

Fyn Kinase and Synaptic Signaling

The Src family kinase Fyn has been shown to interact with Tau. This interaction can localize Fyn to the dendritic spines, where it phosphorylates the NMDA receptor, modulating synaptic plasticity.[17] While the direct binding site of Fyn on Tau is not exclusively within the 275-305 region, the overall conformation and availability of Tau, influenced by the properties of its repeat domains, are critical for this interaction.

Conclusion

The Tau peptide (275-305), corresponding to the R2 repeat domain, is a critical region governing the biochemical behavior of the entire Tau protein. Its intrinsic ability to aggregate, coupled with the regulatory effects of phosphorylation and its essential role in microtubule binding, places it at the center of Tau-related research. A thorough understanding of the quantitative aspects of its aggregation kinetics, the specific consequences of post-translational modifications, and its interactions with binding partners is essential for the rational design of therapeutics for tauopathies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the multifaceted nature of this pivotal Tau fragment. Future studies focusing on obtaining high-resolution structural information and precise kinetic and affinity data for the isolated Tau (275-305) peptide will be invaluable in unraveling the complexities of Tau pathology.

References

- 1. Revisiting the grammar of Tau aggregation and pathology formation: how new insights from brain pathology are shaping how we study and target Tauopathi ... - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00127B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Phosphorylation of the overlooked tyrosine 310 regulates the structure, aggregation, and microtubule- and lipid-binding properties of Tau - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tau Filament Self-Assembly and Structure: Tau as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 8. Phosphorylation of Tau R2 Repeat Destabilizes Its Binding to Microtubules: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Tau phosphorylation by GSK-3β promotes tangle-like filament morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spectroscopic Studies of GSK3β Phosphorylation of the Neuronal Tau Protein and Its Interaction with the N-terminal Domain of Apolipoprotein E - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Differential binding affinity of tau repeat region R2 with neuronal-specific β-tubulin isotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Differential binding affinity of tau repeat region R2 with neuronal-specific β-tubulin isotypes | Semantic Scholar [semanticscholar.org]

- 15. Signaling pathways and posttranslational modifications of tau in Alzheimer's disease: the humanization of yeast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Roles of tau protein in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure and Pathology of Tau Protein in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Aggregation Mechanism of Tau Peptide (275-305)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core aggregation mechanism of the Tau peptide fragment spanning residues 275-305. This region, part of the microtubule-binding repeat domain (MBD), is crucial in the pathology of tauopathies, including Alzheimer's disease. This document synthesizes key research findings, presenting detailed experimental protocols, quantitative data, and visual representations of the aggregation pathways and experimental workflows.

Core Aggregation Mechanism

The aggregation of the Tau peptide (275-305), which is located in the second repeat (R2) of the MBD, is a critical event in the formation of neurofibrillary tangles. This process is primarily driven by the hexapeptide motif ²⁷⁵VQIINK²⁸⁰ , also known as PHF6*. This sequence, along with the nearby PHF6 motif (³⁰⁶VQIVYK³¹¹) in the third repeat (R3), is essential for the conformational changes that lead to the formation of β-sheet-rich structures, which are the hallmark of amyloid fibrils.

The aggregation cascade is thought to follow a nucleation-dependent polymerization model. Initially, monomeric Tau peptides are in a soluble, random coil conformation. Through a process of primary nucleation, these monomers undergo a conformational change to form unstable, β-sheet-rich oligomers. This is the rate-limiting step, often characterized by a significant lag phase in kinetic assays. Once formed, these oligomeric nuclei can act as templates, rapidly recruiting and converting other monomers into the growing fibril in an elongation phase. Secondary nucleation events, where new nuclei form on the surface of existing fibrils, can further accelerate the aggregation process.

A key structural element within this region is the PGGG motif . Located just upstream of the VQIINK sequence, the PGGG motif has a high propensity to form a β-turn structure. This turn is believed to be crucial in bringing different parts of the peptide into proximity, thereby facilitating the intermolecular interactions necessary for β-sheet formation and subsequent aggregation. Mutations within or near this motif, such as the P301L or P301S mutations found in familial frontotemporal dementia, can destabilize this turn structure, leading to a more extended conformation that is more prone to aggregation.

Quantitative Data on Aggregation Kinetics

The kinetics of Tau peptide aggregation can be monitored using various biophysical techniques, with Thioflavin T (ThT) fluorescence assays being the most common. The following table summarizes key kinetic parameters obtained from such studies. It is important to note that these values can vary significantly depending on the specific peptide construct, concentration, buffer conditions, and the presence of aggregation inducers like heparin.

| Peptide Construct | Concentration (µM) | Inducer | Lag Phase (h) | Apparent Rate Constant (k_app, s⁻¹) | Fibril Morphology | Reference |

| AcPHF6* (VQIINK) | Variable | HMW Heparin | Not specified | 9.2 ± 0.7 x 10⁻³ | Fibers (3-7 nm diameter) | [1] |

| AcPHF6 (VQIVYK) | Variable | HMW Heparin | Not specified | 23.3 ± 1.4 x 10⁻³ | Fibers (3-7 nm diameter) | [1] |

| Tau (304-380) | 1.25 | None (Quiescent) | ~20 | Not specified | Fibrils | |

| Tau (304-380) | 125 | None (Quiescent) | ~5 | Not specified | Fibrils | |

| Δtau187 (255-441) | 20 | 5 µM LMWH | ~0.2 | Not specified | Fibrils | [2] |

Experimental Protocols

Thioflavin T (ThT) Fluorescence Assay

This assay is used to monitor the kinetics of amyloid fibril formation in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures.

Materials:

-

Tau peptide (275-305) stock solution (e.g., 1 mg/mL in DMSO or appropriate buffer)

-

Aggregation buffer (e.g., 20 mM Tris, pH 7.4, 100 mM NaCl, 1 mM DTT)[3]

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered through a 0.2 µm filter)[4]

-

Heparin stock solution (optional, as an inducer, e.g., 10 µM)[4]

-

96-well black, clear-bottom, non-binding microplate

-

Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-485 nm)

Procedure:

-

Prepare the reaction mixture in each well of the 96-well plate. For a final volume of 100 µL, combine the aggregation buffer, ThT to a final concentration of 10-25 µM, and heparin (if used) to the desired final concentration.[4][5]

-

Add the Tau peptide to each well to achieve the desired final concentration (e.g., 10-50 µM).

-

Seal the plate to prevent evaporation.

-

Incubate the plate in the plate reader at 37°C.[4]

-

Set the plate reader to take fluorescence measurements at regular intervals (e.g., every 2-15 minutes) for the duration of the experiment (e.g., 24-72 hours).[5][6] Orbital or linear shaking between reads can be incorporated to accelerate aggregation.[5]

-

Record the fluorescence intensity over time. The resulting data will typically show a sigmoidal curve with a lag phase, an exponential growth phase, and a plateau, from which kinetic parameters can be derived.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of the aggregated Tau peptide fibrils.

Materials:

-

Aggregated Tau peptide sample

-

Copper grids with a carbon-coated formvar film (e.g., 200-400 mesh)

-

Negative stain solution (e.g., 2% uranyl acetate (B1210297) in dH₂O)[7][8]

-

Filter paper

-

Forceps for handling grids

-

Transmission Electron Microscope

Procedure:

-

Glow-discharge the grids to make the carbon surface hydrophilic.[7]

-

Using forceps, place a 3-5 µL drop of the aggregated Tau peptide solution onto the carbon-coated side of the grid.[8]

-

Wick away the excess liquid from the edge of the grid using filter paper.

-

(Optional) Wash the grid by floating it on a drop of deionized water for a few seconds, then blot dry. This can be repeated to remove excess salt.[7]

-

Apply a 3-5 µL drop of the negative stain solution to the grid for 30-60 seconds.[7][8]

-

Wick away the excess stain and allow the grid to air dry completely.

-

Image the grids using a transmission electron microscope at an appropriate magnification (e.g., 25,000x to 100,000x).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor changes in the secondary structure of the Tau peptide during aggregation, specifically the transition from a random coil to a β-sheet conformation.

Materials:

-

Tau peptide (275-305) solution at various time points of aggregation

-

Quartz cuvette with a short path length (e.g., 0.1 cm)

-

CD spectropolarimeter

Procedure:

-

Prepare Tau peptide samples at different stages of aggregation (e.g., monomeric, oligomeric, fibrillar).

-

Place the sample in the quartz cuvette. The protein concentration should be optimized to give a suitable signal without saturation (typically in the range of 10-50 µM).

-

Record the CD spectrum in the far-UV region (e.g., 190-260 nm).[9]

-

Set the instrument parameters, such as bandwidth (e.g., 1 nm), scanning speed, and number of accumulations to obtain a good signal-to-noise ratio.

-

A spectrum of the buffer alone should be recorded and subtracted from the protein spectra.

-

Analyze the resulting spectra. A random coil conformation is characterized by a minimum around 200 nm, while the formation of β-sheets will result in the appearance of a minimum around 218 nm.[10]

Visualizations

Aggregation Pathway of Tau Peptide (275-305)

Caption: The nucleation-dependent aggregation pathway of Tau peptide (275-305).

Experimental Workflow for Studying Tau Aggregation

Caption: A typical experimental workflow for the analysis of Tau peptide aggregation.

References

- 1. Secondary nucleating sequences affect kinetics and thermodynamics of tau aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 5. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 6. m.youtube.com [m.youtube.com]

- 7. cryoem.wisc.edu [cryoem.wisc.edu]

- 8. asrc.gc.cuny.edu [asrc.gc.cuny.edu]

- 9. A novel peptide‐based tau aggregation inhibitor as a potential therapeutic for Alzheimer's disease and other tauopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The VQIINK Motif: A Core Driver of Tau Aggregation and a Prime Therapeutic Target in Tauopathies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The microtubule-associated protein Tau is central to the pathology of a range of neurodegenerative disorders collectively known as tauopathies, which includes Alzheimer's disease. A critical element in the aggregation of the Tau protein is the hexapeptide motif 275VQIINK280, located at the beginning of the second repeat (R2) of the microtubule-binding region (MTBR).[1][2] This motif, present in four-repeat (4R) Tau isoforms, is a potent driver of Tau fibrillization and pathology propagation, making it a focal point for both basic research and therapeutic development.[3][4] This technical guide provides a comprehensive overview of the function of the VQIINK motif, presenting key quantitative data, detailed experimental protocols, and visual representations of associated molecular and experimental workflows.

Core Function: A Potent Initiator of Tau Aggregation

The VQIINK motif, along with the 306VQIVYK311 motif in the third repeat (R3), are the primary nucleating sequences that drive the aggregation of Tau protein into the paired helical filaments (PHFs) and straight filaments (SFs) that form neurofibrillary tangles (NFTs) in diseased brains.[2][5] However, extensive research has demonstrated that VQIINK is a more powerful driver of Tau aggregation than VQIVYK.[1]

Biochemical studies have shown that engineered Tau constructs containing two copies of the VQIINK motif (2xIN) aggregate significantly faster than the wild-type Tau K18 construct (containing one VQIINK and one VQIVYK) and a construct with two VQIVYK motifs (2xVY).[1] This accelerated aggregation is attributed to the intrinsic propensity of the VQIINK sequence to form highly stable, interdigitated β-sheet structures known as steric zippers.[1] These steric zippers act as a template, seeding the misfolding and aggregation of soluble Tau monomers.[1]

Structural Insights: The Steric Zipper Hypothesis

The potent amyloidogenic nature of the VQIINK motif is rooted in its ability to form a highly stable steric zipper structure.[1] Cryo-electron microscopy (cryo-EM) studies, specifically using the MicroED technique, have revealed the atomic-resolution structure of VQIINK fibrils.[1] These structures show that the VQIINK segments from different Tau molecules stack together to form a pair of tightly interdigitating β-sheets.[1] This arrangement creates a dry, complementary interface that buries a significant amount of surface area, leading to a highly stable fibril core.[1]

The VQIINK motif can form at least three distinct steric zipper interfaces, designated A, B, and C, which may contribute to the phenomenon of Tau "strains" – distinct fibril conformations that are associated with different tauopathies.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the function and inhibition of the VQIINK motif.

| Parameter | VQIINK (Interface A) | VQIVYK | Reference |

| Buried Surface Area (Ų) (Ab) | 168 | 75 | [1] |

| Shape Complementarity (Sc) | 0.77 | 0.72 | [1] |

Caption: Comparison of Steric Zipper Interface Properties. The VQIINK motif forms a more extensive and tightly packed steric zipper interface compared to the VQIVYK motif, as indicated by the larger buried surface area and higher shape complementarity score.

| Tau Construct | Time to Half-Maximum Aggregation (t1/2) (minutes) | Reference |

| K18 (WT) | 150 | [1] |

| 2xIN (VQIINK only) | 75 | [1] |

| 2xVY (VQIVYK only) | 225 | [1] |

Caption: In Vitro Aggregation Kinetics of Tau K18 Constructs. A Tau construct containing two VQIINK motifs (2xIN) aggregates twice as fast as the wild-type K18 construct, while a construct with two VQIVYK motifs (2xVY) aggregates more slowly, highlighting the potent pro-aggregatory nature of VQIINK.

| Inhibitor | Target Motif | IC50 (µM) for inhibiting Tau40 seeding | Reference |

| MINK | VQIINK | 22.6 | [1] |

| WINK | VQIINK | 28.9 | [1] |

Caption: Inhibition of Tau Seeding by VQIINK-Targeting Peptides. Peptide inhibitors designed to cap the ends of VQIINK-containing fibrils effectively block the seeding of Tau aggregation in a cellular model.

The VQIINK Motif and Microtubule Binding

While the primary role of the VQIINK motif is in Tau aggregation, its location within the microtubule-binding region suggests a potential role in Tau's physiological function of stabilizing microtubules. The R2 repeat domain contributes to the overall binding of Tau to microtubules.[6][7] Molecular modeling studies have investigated the binding affinity of the Tau R2 repeat to different neuronal-specific β-tubulin isotypes, with the order of binding energy being βIII > βIIb > βI.[6] However, the specific quantitative contribution of the VQIINK motif to this binding affinity is an area of ongoing research. It is hypothesized that in its soluble, non-aggregated state, the VQIINK motif participates in the transient interactions with the microtubule surface that are necessary for microtubule stabilization.[8]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the VQIINK motif are provided below.

Expression and Purification of Tau K18 Constructs

This protocol describes the expression and purification of the Tau K18 fragment (containing all four microtubule-binding repeats) and its variants (2xIN and 2xVY) from E. coli.[9][10]

-

Transformation: Transform E. coli BL21(DE3) cells with a pET vector containing the desired Tau K18 construct with a cleavable N-terminal His6-tag.

-

Expression:

-

Inoculate a single colony into LB broth with the appropriate antibiotic and grow overnight at 37°C.

-

The following day, inoculate a larger culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression with 0.15-0.5 mM IPTG and continue to culture overnight at 18°C or for 3 hours at 37°C.[9][11]

-

Harvest the cells by centrifugation.

-

-

Lysis and Clarification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES-KOH pH 8.5, 50 mM KCl, protease inhibitors, 5 mM β-mercaptoethanol).[11]

-

Lyse the cells by sonication or using a cell disruptor.

-

Clarify the lysate by centrifugation.

-